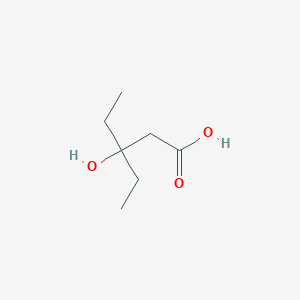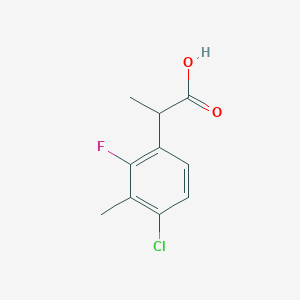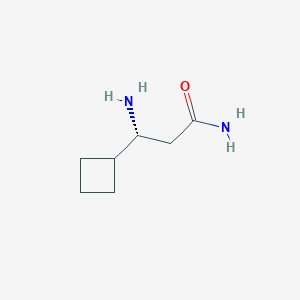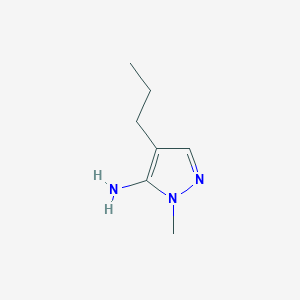![molecular formula C11H15N B13318482 [3-(1-Methylcyclopropyl)phenyl]methanamine](/img/structure/B13318482.png)
[3-(1-Methylcyclopropyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1-Methylcyclopropyl)phenyl]methanamine: is an organic compound characterized by a phenyl ring substituted with a methanamine group and a 1-methylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-Methylcyclopropyl)phenyl]methanamine typically involves the reaction of a suitable precursor with reagents that introduce the methanamine and 1-methylcyclopropyl groups. One common method involves the use of acid-amine coupling reactions, where an acid chloride reacts with an amine under controlled conditions .
Industrial Production Methods: On an industrial scale, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: [3-(1-Methylcyclopropyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(1-Methylcyclopropyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and interactions with biomolecules. Its structural features make it a candidate for studying receptor binding and enzyme inhibition.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its efficacy and safety as a drug candidate for various medical conditions.
Mecanismo De Acción
The mechanism of action of [3-(1-Methylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
- [3-(1-Methylcyclopropyl)phenyl]methanamine hydrochloride
- 1-[3-(1-Methylcyclopropyl)phenyl]methanamine
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern and structural features.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
[3-(1-methylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3 |
Clave InChI |
IAYHMAVUQUUDMH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=CC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)

![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)

![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)



![2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B13318459.png)

![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13318475.png)

![(9S)-5,14-Dichloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13318477.png)

